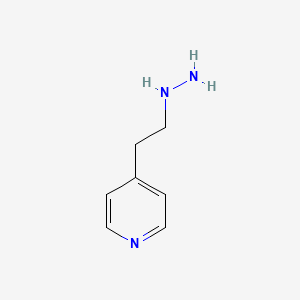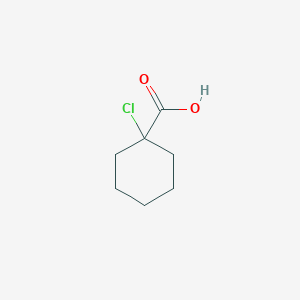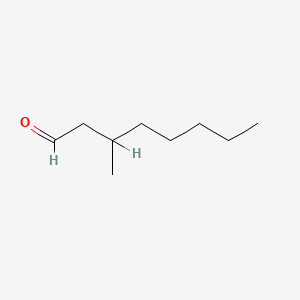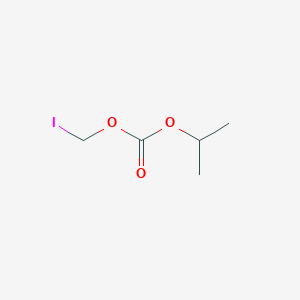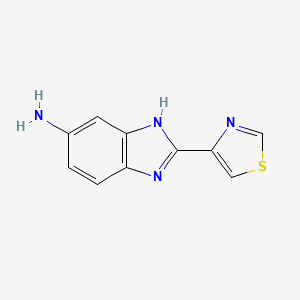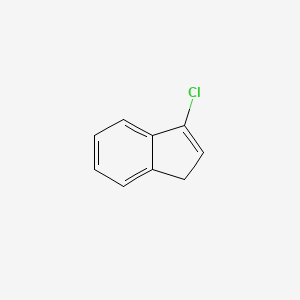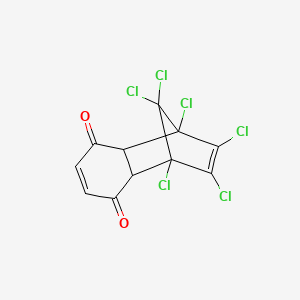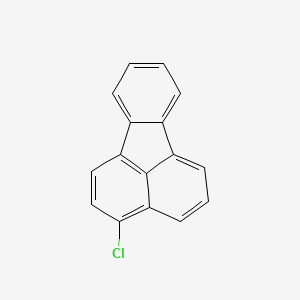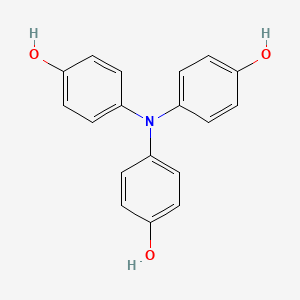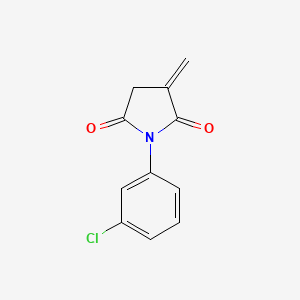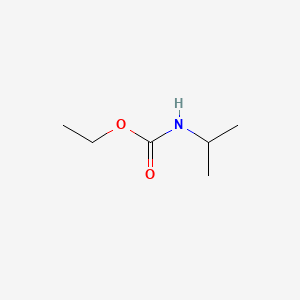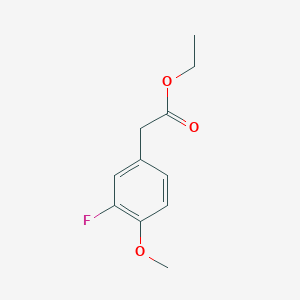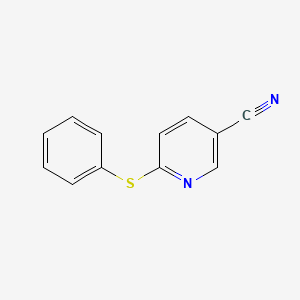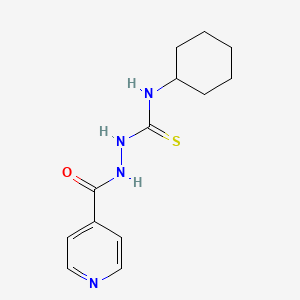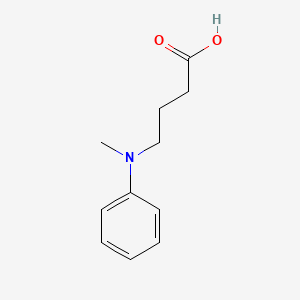
Butanoic acid, 4-(methylphenylamino)-
概要
説明
“Butanoic acid, 4-(methylphenylamino)-” is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 . It is used in various applications, including as a photosensitizer that has been conjugated to methylene blue .
Synthesis Analysis
The synthesis of “Butanoic acid, 4-(methylphenylamino)-” involves a solvent and catalyst-free method for the synthesis of N-substituted derivatives of β-aminobutyric acid by direct aza-Michael addition of amines to crotonic acid . This method involves simple mixing or grinding the reactants at room temperature .Molecular Structure Analysis
The molecular structure of “Butanoic acid, 4-(methylphenylamino)-” consists of a butanoic acid molecule attached to a methylphenylamino group . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
“Butanoic acid, 4-(methylphenylamino)-” can undergo various chemical reactions. For instance, butanoic acid reacts with sodium hydroxide to form the sodium salt of butanoic acid and carbon dioxide and water . When treated with water, it forms acetic acid and ether .Physical And Chemical Properties Analysis
“Butanoic acid, 4-(methylphenylamino)-” has a boiling point of 147-150 °C (Press: 0.2 Torr), a density of 1.126±0.06 g/cm3 (Predicted), and a pKa of 4.32±0.10 (Predicted) .科学的研究の応用
Synthesis and Chemical Processes
Organic Solvent-Free Synthesis : A study by Delhaye et al. (2006) developed an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, demonstrating the potential for environmentally friendly production methods in chemical synthesis (Delhaye, Diker, Donck, & Merschaert, 2006).
Biotransformation Studies : Research by Pottier, Busigny, and Raynaud (1978) showed species-specific biotransformation of related butanoic acid derivatives, indicating the significance of such compounds in pharmacokinetics and drug development (Pottier, Busigny, & Raynaud, 1978).
Nanofluidic Devices : Ali et al. (2012) utilized a derivative of butanoic acid for optical gating in synthetic ion channels, highlighting applications in nanotechnology and device engineering (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).
Pharmaceutical and Biomedical Applications
Antimicrobial Activity : Mickevičienė et al. (2015) synthesized derivatives of butanoic acid and evaluated their antimicrobial activity, demonstrating the potential of butanoic acid derivatives in developing new antimicrobial agents (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, Novikov, 2015).
TRPV1 Channel Modulators : Aiello et al. (2016) explored derivatives of butanoic acid in the design of new modulators for the TRPV1 channel, which could have implications in pain management and neuropharmacology (Aiello, Badolato, Pessina, Sticozzi, Maestrini, Aldinucci, Luongo, Guida, Ligresti, Artese, Allarà, Costa, Frosini, Moriello, De Petrocellis, Valacchi, Alcaro, Maione, Di Marzo, Corelli, Brizzi, 2016).
Cancer Research : Jing et al. (2014) discussed the quantitation of a biomarker derived from a butanoic acid compound, important in understanding the metabolic activation in smokers, relevant to lung cancer research (Jing, Wang, Upadhyaya, Jain, Yuan, Hatsukami, Hecht, Stepanov, 2014).
Environmental and Agricultural Applications
Herbicide Utilization : Tebbe and Reber (1988) reported soil bacteria's ability to use a butanoic acid derivative as a nitrogen source, suggesting applications in environmental biotechnology and agriculture (Tebbe & Reber, 1988).
Corrosion Inhibitors in Coatings : Braig (1998) developed a new class of corrosion inhibitors for waterborne coatings using butanoic acid complexes, indicating applications in materials science and industrial coatings (Braig, 1998).
Safety And Hazards
特性
IUPAC Name |
4-(N-methylanilino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(9-5-8-11(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFFPYGZQUFNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457256 | |
| Record name | Butanoic acid, 4-(methylphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 4-(methylphenylamino)- | |
CAS RN |
26488-79-9 | |
| Record name | Butanoic acid, 4-(methylphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

